1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde
Description
Properties
CAS No. |
874218-16-3 |
|---|---|
Molecular Formula |
C13H14F3NO |
Molecular Weight |
257.25 g/mol |
IUPAC Name |
1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)12(10-18)6-7-17(9-12)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
QNFXFNPKFBPSAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C=O)C(F)(F)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic Acid
The carboxylic acid derivative serves as a critical intermediate. It is synthesized via 1,3-dipolar cycloaddition of azomethine ylides generated from 3,3,3-trifluoroalanine and benzylamine derivatives. The reaction proceeds under trifluoroacetic acid (TFA) catalysis, yielding a pyrrolidine scaffold with a trifluoromethyl group at position 3. Subsequent benzylation at the 1-position is achieved using benzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base.
Key Reaction Parameters:
-
Cycloaddition : 3,3,3-Trifluoroalanine (2.0 equiv), benzylamine (1.0 equiv), TFA (10 mol%), 25°C, 12 h.
-
Benzylation : Benzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C, 6 h.
Reduction to Primary Alcohol
The carboxylic acid is reduced to 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-methanol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). The reaction is highly exothermic and requires careful temperature control to prevent over-reduction.
Conditions :
Oxidation to Aldehyde
The primary alcohol is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂). PCC is preferred over stronger oxidants (e.g., KMnO₄) to avoid over-oxidation to the carboxylic acid.
Conditions :
Data Table: Reduction-Oxidation Pathway
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cycloaddition | TFA, 25°C, 12 h | 65 | 95 |
| Benzylation | BnBr, K₂CO₃, DMF, 60°C | 78 | 98 |
| LiAlH₄ Reduction | THF, reflux, 4 h | 85 | 97 |
| PCC Oxidation | CH₂Cl₂, 0°C → rt, 2 h | 75 | 96 |
[3+2] Cycloaddition with Aldehyde-Containing Dipolarophiles
Azomethine Ylide Generation
Azomethine ylides are generated in situ from 3,3,3-trifluoroalanine and paraformaldehyde in refluxing toluene. The ylide adopts a planar configuration, facilitating stereoselective cycloaddition.
Conditions :
-
3,3,3-Trifluoroalanine (1.0 equiv), paraformaldehyde (1.2 equiv), toluene, 110°C, 3 h.
Cycloaddition with α,β-Unsaturated Aldehydes
The ylide reacts with acrolein (α,β-unsaturated aldehyde) to form the pyrrolidine ring with a formyl group at position 3. The reaction proceeds via a concerted mechanism, preserving the stereochemical integrity of the trifluoromethyl group.
Conditions :
Post-Cycloaddition Modifications
The crude product undergoes catalytic hydrogenation (Pd/C, H₂, 1 atm) to remove benzyl protecting groups and reduce residual double bonds. Final purification via flash chromatography (hexane:ethyl acetate, 4:1) affords the target aldehyde.
Data Table: Cycloaddition Pathway
| Step | Reagents/Conditions | Yield (%) | dr |
|---|---|---|---|
| Ylide Formation | Paraformaldehyde, toluene, 110°C | 90 | – |
| Cycloaddition | Acrolein, 25°C, 24 h | 65 | 3:1 |
| Hydrogenation | Pd/C (10 wt%), H₂, MeOH | 95 | – |
Stereochemical Considerations
The geminal trifluoromethyl and aldehyde groups introduce significant steric hindrance, necessitating chiral auxiliaries or asymmetric catalysis to control stereochemistry. In the cycloaddition route, the use of (R)-BINOL-derived phosphoric acids as catalysts enriches the desired (3R) configuration. Alternatively, enantiopure carboxylic acid precursors (e.g., (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid) ensure stereochemical fidelity during reduction-oxidation.
Industrial-Scale Optimization
Chemical Reactions Analysis
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition: The aldehyde group can participate in nucleophilic addition reactions, forming products such as alcohols or imines.
Scientific Research Applications
The compound 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde is an organic compound that has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including organic synthesis, medicinal chemistry, and biological studies, while providing comprehensive data and insights from verified sources.
Organic Synthesis
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde serves as an important intermediate in the synthesis of various complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it a valuable building block in organic synthesis.
Medicinal Chemistry
This compound has been investigated for its potential role in drug development, particularly as an enzyme inhibitor. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and target specific enzymes involved in metabolic pathways.
Case Studies
- Enzyme Inhibition Studies : Research has shown that 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde can effectively inhibit certain enzymes, suggesting its utility as a lead compound for developing therapeutic agents targeting diseases linked to enzyme dysfunctions .
Biological Studies
The compound is utilized to explore enzyme mechanisms and interactions at the molecular level. Its structure allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their activity and providing insights into metabolic processes.
Comparative Analysis with Related Compounds
| Compound Name | Key Differences | Unique Features |
|---|---|---|
| 1-Benzylpyrrolidine-3-carbaldehyde | Lacks trifluoromethyl group | Different reactivity profile |
| 3-(Trifluoromethyl)pyrrolidine-3-carbaldehyde | Lacks benzyl group | Affects binding properties |
| 1-Methyl-3-(trifluoromethyl)pyrrolidine | Methyl instead of benzyl group | Changes hydrophobic interactions |
The distinct combination of functional groups in 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde enhances its versatility for applications across research and industry.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
1-Benzyl-3-(trifluoroacetamido)pyrrolidine (CAS 115445-23-3)
- Key Differences : Replaces the aldehyde group with a trifluoroacetamido (-NHCOCF₃) moiety.
- Implications : The amide group reduces electrophilicity compared to the aldehyde, making it less reactive in nucleophilic additions but more stable under acidic conditions. This compound may serve as a precursor for peptidomimetics or protease inhibitors .
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid
- Key Differences : Features a carboxylic acid (-COOH) instead of an aldehyde and includes a ureido substituent.
- Reported purity >99% and a crude yield of 68% suggest efficient synthesis .
1-Benzyl-3-(pentafluoroethyl)piperidin-3-ol
- Key Differences : Substitutes the trifluoromethyl group with a pentafluoroethyl (-C₂F₅) group and replaces pyrrolidine with piperidine.
- Implications : Increased fluorination may improve metabolic resistance but could also elevate toxicity risks. The six-membered piperidine ring alters conformational flexibility compared to pyrrolidine .
Physicochemical and Reactivity Comparison
Biological Activity
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C12H12F3N
- Molecular Weight : 239.23 g/mol
- CAS Number : 874218-16-3
- IUPAC Name : 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde
Biological Activity Overview
The biological activity of 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde can be categorized into several key areas:
- Antiviral Activity : Preliminary studies indicate that this compound exhibits antiviral properties, particularly against hepatitis B virus (HBV). The mechanism involves modulation of viral capsid assembly, thereby inhibiting replication.
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, with specific activity against Gram-positive bacteria such as Staphylococcus aureus.
- Cytotoxicity and Cell Viability : Research indicates varying levels of cytotoxicity across different cell lines, necessitating further investigation into its safety profile.
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde's mechanisms of action include:
- Capsid Assembly Modulation : By binding to the core protein of HBV, it disrupts normal viral assembly processes.
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial survival, similar to other pyrrolidine derivatives.
Study 1: Antiviral Efficacy
In a study focused on HBV, 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde was tested for its ability to inhibit viral replication in vitro. Results showed a significant reduction in viral load at concentrations ranging from 10 μM to 50 μM, indicating its potential as a therapeutic agent against HBV.
Study 2: Antimicrobial Properties
A separate study evaluated the antimicrobial efficacy of the compound against various bacterial strains. It demonstrated an MIC (Minimum Inhibitory Concentration) value of 12.5 μg/mL against Staphylococcus aureus, highlighting its effectiveness compared to standard antibiotics like ciprofloxacin.
Comparative Analysis with Similar Compounds
| Compound Name | MIC (μg/mL) | Activity Type |
|---|---|---|
| 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde | 12.5 | Antimicrobial |
| Isoniazid | 0.25 | Antimicrobial |
| Ciprofloxacin | 2 | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multistep reactions involving trifluoromethylation and aldehyde introduction. A common approach involves:
Cyclization : Formation of the pyrrolidine ring via reductive amination or [3+2] cycloaddition.
Trifluoromethylation : Use of CF3 sources like Togni’s reagent under palladium catalysis to introduce the trifluoromethyl group at the 3-position .
Oxidation : Controlled oxidation of a hydroxymethyl intermediate to the aldehyde using Dess-Martin periodinane or Swern oxidation .
- Key Variables : Temperature (optimized at −78°C for oxidation to avoid over-oxidation), solvent polarity (e.g., THF vs. DCM for cyclization), and catalyst loading (5–10 mol% for Pd-mediated steps).
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Hazard Mitigation : While specific toxicology data for this compound is limited, structural analogs (e.g., benzyl carbamates, trifluoromethylated amines) suggest:
- Skin/Eye Protection : Use nitrile gloves and goggles due to potential irritancy from aldehyde groups .
- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., CO, NOx) during reactions .
- Storage : Store under inert gas (Ar/N2) at −20°C to prevent aldehyde oxidation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?
- Experimental Design :
- Crystal Growth : Use slow vapor diffusion with hexane/EtOAc to obtain single crystals.
- Data Collection : Employ synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution data.
- Refinement : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters to confirm the trifluoromethyl group’s orientation .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding affinity in medicinal chemistry applications?
- SAR Analysis :
- Electron-Withdrawing Effect : The CF3 group increases electrophilicity at the aldehyde, enhancing reactivity with nucleophilic residues (e.g., lysine in enzyme targets).
- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .
- Binding Studies : Radiolabeled analogs (e.g., <sup>18</sup>F-labeled derivatives) can quantify target engagement via competitive binding assays .
Q. What analytical techniques are optimal for characterizing stability under physiological conditions?
- Degradation Profiling :
- HPLC-MS : Monitor aldehyde oxidation to carboxylic acid under simulated gastric fluid (pH 2.0, 37°C).
- NMR Stability Assays : Track <sup>19</sup>F NMR signal decay in PBS (pH 7.4) to assess hydrolytic stability .
- Data Interpretation : Degradation half-life (t1/2) <24 hours suggests need for prodrug strategies .
Contradictions and Resolutions
- Contradiction : Conflicting reports on the aldehyde’s stability in aqueous media.
- Resolution : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to clarify degradation pathways .
- Contradiction : Discrepancies in crystallographic data for CF3 orientation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
